4-(4-hydroxy-3-methoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
4-(4-HYDROXY-3-METHOXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the pyrazolo[3,4-e][1,4]thiazepine core through cyclization reactions.
- Introduction of the hydroxy and methoxy groups via electrophilic aromatic substitution.
- Coupling reactions to attach the benzothiazole moiety.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3-METHOXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation into DNA/RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with other pyrazolo[3,4-e][1,4]thiazepines and benzothiazole derivatives.
Uniqueness
- The unique combination of functional groups and the specific arrangement of atoms in 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H20N4O4S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C22H20N4O4S2/c1-11-19-20(12-4-7-15(27)16(8-12)30-3)31-10-18(28)24-21(19)26(25-11)22-23-14-6-5-13(29-2)9-17(14)32-22/h4-9,20,27H,10H2,1-3H3,(H,24,28) |
InChI Key |
UGEPBGMCRWDZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC(=C(C=C3)O)OC)C4=NC5=C(S4)C=C(C=C5)OC |
Origin of Product |
United States |
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